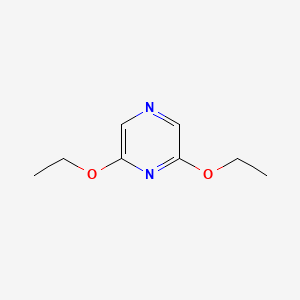

2,6-Diethoxypyrazine

Description

2,6-Diethoxypyrazine is an organic compound belonging to the pyrazine family, characterized by its two ethoxy groups attached to the 2nd and 6th positions of the pyrazine ring. This compound is known for its distinctive odor, often described as earthy or nutty, and is used in various applications, including flavoring agents and chemical research.

Properties

IUPAC Name |

2,6-diethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-11-7-5-9-6-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZJXSDNMXWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632202 | |

| Record name | 2,6-Diethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33870-85-8 | |

| Record name | 2,6-Diethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxypyrazine typically involves the reaction of pyrazine with ethyl alcohol in the presence of an acid catalyst. One common method includes the use of triethyloxonium fluoroborate as a reagent, which facilitates the ethoxylation of pyrazine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2,6-Diethoxypyrazine may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethoxypyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazine derivatives with different functional groups.

Reduction: Reduction reactions can convert 2,6-Diethoxypyrazine into its corresponding dihydropyrazine forms.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Dichlorodicyanobenzoquinone is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Substitution: Triethyloxonium fluoroborate is used for ethoxylation, while other reagents like sodium ethoxide can facilitate nucleophilic substitutions.

Major Products Formed:

Oxidation: Pyrazine derivatives with various functional groups.

Reduction: Dihydropyrazine compounds.

Substitution: Pyrazine derivatives with substituted functional groups.

Scientific Research Applications

Flavoring Agent in Food Industry

Overview:

2,6-Diethoxypyrazine is primarily recognized for its role as a flavoring agent. Its unique sensory profile contributes to the enhancement of food products, particularly in imparting roasted and nutty flavors.

Case Study:

A study conducted on the impact of pyrazines in cooked foods demonstrated that compounds like 2,6-diethoxypyrazine contribute significantly to the flavor complexity of roasted meats and coffee. The presence of pyrazines is often linked to the Maillard reaction during cooking processes, which generates desirable aromas and tastes .

| Compound | Flavor Profile | Common Uses |

|---|---|---|

| 2,6-Diethoxypyrazine | Roasted, nutty | Flavoring in processed foods |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Cocoa-like | Flavoring in chocolates |

Pharmaceutical Applications

Overview:

In pharmaceutical research, 2,6-diethoxypyrazine has been investigated for its potential therapeutic properties. Its derivatives are being explored for their effects on neurological disorders.

Research Findings:

A study indicated that pyrazine derivatives can inhibit DNA synthesis and affect growth processes in biological systems. This suggests that compounds like 2,6-diethoxypyrazine may have applications in developing treatments for conditions where angiogenesis is a factor .

Organic Synthesis

Overview:

2,6-Diethoxypyrazine serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Applications:

Researchers utilize this compound to synthesize other pyrazine derivatives that can be used in agrochemicals or as intermediates in drug synthesis. Its versatility makes it an essential component in organic chemistry laboratories .

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex molecules |

| Agrochemicals | Contributes to the formulation of pesticides and herbicides |

Agrochemical Development

Overview:

In agrochemistry, 2,6-diethoxypyrazine is explored for its potential use in developing more effective pesticides and herbicides.

Research Insights:

Studies have shown that pyrazines can enhance the efficacy of agrochemical formulations by improving their stability and effectiveness against pests . This application is particularly relevant as the agricultural industry seeks to reduce chemical usage while maintaining crop yields.

Biochemical Pathways

Overview:

Recent research has focused on the biosynthesis of pyrazines by microbial strains. For instance, Bacillus strains isolated from natto fermented soybean have been shown to produce various pyrazines naturally.

Implications:

This biotechnological approach highlights the potential for using microbial fermentation processes to generate flavor compounds like 2,6-diethoxypyrazine sustainably . Such methods could lead to new avenues for flavor enhancement in food products without synthetic additives.

Mechanism of Action

The mechanism of action of 2,6-Diethoxypyrazine involves its interaction with specific molecular targets, such as olfactory receptors in sensory biology. The compound’s ethoxy groups play a crucial role in its binding affinity and specificity to these receptors. Additionally, its potential pharmacological effects may involve the modulation of enzymatic pathways and receptor interactions .

Comparison with Similar Compounds

- 2,5-Diethoxypyrazine

- 2,6-Dimethoxypyrazine

- 2,6-Dichloropyrazine

Comparison: 2,6-Diethoxypyrazine is unique due to its specific ethoxy group positioning, which imparts distinct chemical and sensory properties. Compared to 2,5-Diethoxypyrazine, the 2,6-isomer has a different odor profile and reactivity. 2,6-Dimethoxypyrazine, on the other hand, has methoxy groups instead of ethoxy, leading to variations in its chemical behavior and applications .

Biological Activity

2,6-Diethoxypyrazine is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial effects, biosynthesis, and potential applications in food science and medicine.

Molecular Structure : The chemical formula for 2,6-diethoxypyrazine is CHNO. It features two ethoxy groups attached to the pyrazine ring, contributing to its unique properties.

Antimicrobial Activity

Research indicates that alkylpyrazines, including 2,6-diethoxypyrazine, exhibit significant antimicrobial properties. A study focusing on various pyrazines found that compounds like 2,5-dimethylpyrazine showed substantial bactericidal effects against Escherichia coli, with effectiveness increasing with concentration and incubation time . While specific data on 2,6-diethoxypyrazine's antibacterial activity were limited, its structural similarity to other active pyrazines suggests potential efficacy.

Biosynthesis

Microbial Production : The biosynthesis of pyrazines has been explored in various bacterial strains. For instance, Bacillus subtilis has been shown to produce several alkylpyrazines from precursor compounds such as L-threonine and acetoin. In one study, isolated strains produced up to 1900 µg/L of 2,6-dimethylpyrazine under optimal conditions . This highlights the potential for biotechnological applications in food flavoring and preservation.

Case Studies

- Food Flavoring Applications : 2,6-Diethoxypyrazine is noted for its role in flavor profiles of certain foods and beverages. Its presence has been documented in coffee and tobacco products . The compound contributes to the characteristic aromas that enhance consumer appeal.

- Toxicological Studies : A study involving oral administration of related pyrazines in animal models indicated potential toxicity at higher doses. Histopathological examinations revealed changes in liver morphology and function . While direct studies on 2,6-diethoxypyrazine are scarce, these findings raise awareness regarding safety and regulatory considerations in food applications.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.